Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate

Catalog No.
S983138
CAS No.
1157956-62-1
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
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Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate

CAS Number

1157956-62-1

Product Name

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate

IUPAC Name

methyl 3-methyl-4-(propan-2-ylamino)benzoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3

InChI Key

NMJWHSNUDASHKI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(C)C

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It features a methyl group and a propan-2-yl amino group attached to a benzoate structure. The compound is characterized by its white powder appearance and a molecular weight of 193.25 g/mol. Its systematic name reflects its structural components, including the methyl and propan-2-yl groups that enhance its chemical properties and potential biological activities .

Typical of amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Acylation: The amino group can undergo acylation to form amides, which may alter the compound's biological activity.

These reactions are significant for modifying the compound for specific applications or enhancing its reactivity .

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate exhibits notable biological activities, particularly in pharmacology. Preliminary studies suggest it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The structure suggests potential interaction with pathways involved in inflammation.
  • Cytotoxicity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible therapeutic applications in oncology .

The synthesis of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate can be achieved through several methods:

  • Direct Amination: Reacting methyl 3-methylbenzoate with propan-2-amine under suitable conditions (e.g., heat and solvent) can yield the desired amine derivative.
  • Esterification: Starting from 3-methyl-4-hydroxybenzoic acid, esterification with methanol in the presence of an acid catalyst can produce the ester, followed by amination.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups .

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity against pathogens.
  • Chemical Research: Utilized in synthetic chemistry for developing more complex organic molecules .

Studies on methyl 3-methyl-4-[(propan-2-yl)amino]benzoate's interactions with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of interest include:

  • Protein Binding: Investigating how well the compound binds to plasma proteins, which affects its bioavailability.
  • Enzyme Interactions: Assessing whether it inhibits or activates specific enzymes involved in metabolism or signaling pathways.
  • Receptor Binding Studies: Understanding how it interacts with cellular receptors may reveal mechanisms behind its biological effects .

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate shares structural similarities with several related compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 3-amino-4-(propan-2-yl)benzoateC₁₁H₁₅NO₂Amino group at position 3Antimicrobial
Methyl 3-methylbenzoateC₉H₁₀O₂Lacks amino groupFragrance, flavor
Methyl 4-amino benzoateC₈H₉NO₂Amino group at position 4Used in dye synthesis

The uniqueness of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate lies in its specific combination of functional groups, which may confer distinct properties not found in other similar compounds .

This detailed examination highlights the importance of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate in both research and practical applications across various fields, underscoring its potential as a valuable chemical entity.

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted benzoate esters [4] [5]. The preferred International Union of Pure and Applied Chemistry name is methyl 4-(isopropylamino)-3-methylbenzoate [1] [2]. Alternative nomenclature includes methyl 3-methyl-4-[(propan-2-yl)amino]benzoate and methyl 3-methyl-4-(propan-2-ylamino)benzoate [2] [3].

The nomenclature breakdown follows established International Union of Pure and Applied Chemistry principles where the root name "benzoate" derives from benzoic acid with the -oate suffix indicating the ester functional group [4] [6]. The position indicators "3-methyl-4-" specify the locations of substituents on the benzene ring [5]. The methyl ester component represents the alcohol portion of the ester formation, while the isopropylamino group at position 4 constitutes the primary structural modification [1] [3].

The structural representation reveals a benzene ring core with three distinct substituent groups [2] [3]. At position 3, a methyl group provides electron-donating properties that influence the compound's reactivity profile [1]. Position 4 features an isopropylamino group, creating a secondary amine functionality that enables hydrogen bonding interactions [2]. The carboxyl group has been modified to form a methyl ester, replacing the acidic hydrogen with a methyl group through esterification [3].

Table 1: Structural Components and Functional Significance

Structural ComponentMolecular FormulaPositionFunctional Significance
Benzene RingC₆H₄Core structureAromatic core providing structural rigidity
Methyl Group at Position 3CH₃Position 3 on benzene ringElectron-donating group affecting reactivity
Isopropylamino Group at Position 4C₃H₈NPosition 4 on benzene ringSecondary amine providing hydrogen bonding capability
Methyl Ester GroupCOOCH₃Para to methyl groupEster functional group with potential for hydrolysis
Carbonyl GroupC=OPart of ester groupPolar group with hydrogen bond acceptor properties
Amino Group-NH-Connecting isopropyl group to benzene ringHydrogen bond donor and acceptor site

Molecular Formula and Weight Analysis (C₁₂H₁₇NO₂)

The molecular formula C₁₂H₁₇NO₂ represents the complete atomic composition of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate [1] [2] [3]. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in the specific structural configuration previously described [2].

The molecular weight calculation yields 207.27 grams per mole, which has been consistently reported across multiple chemical databases [1] [2] [3]. This molecular weight represents the sum of individual atomic contributions calculated using standard atomic weights [7]. The carbon atoms contribute 144.132 grams per mole, hydrogen atoms add 17.136 grams per mole, the single nitrogen atom contributes 14.007 grams per mole, and the two oxygen atoms provide 31.998 grams per mole [7].

Table 2: Molecular Weight Analysis

ElementCountAtomic Weight (g/mol)Contribution (g/mol)
Carbon (C)1212.011144.132
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total207.270

The molecular formula analysis reveals the compound's classification as an aromatic ester with amine functionality [2] [3]. The carbon-to-hydrogen ratio of 12:17 indicates a saturated aliphatic component attached to an aromatic system [1]. The presence of a single nitrogen atom confirms the secondary amine character of the isopropylamino substituent [2]. The two oxygen atoms correspond to the ester functional group, with one oxygen participating in the carbonyl double bond and the other forming the ether linkage to the methyl group [3].

Table 3: Complete Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight (g/mol)207.27
International Union of Pure and Applied Chemistry Namemethyl 4-(isopropylamino)-3-methylbenzoate
Alternative NameMethyl 3-methyl-4-[(propan-2-yl)amino]benzoate
InChI1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3
InChI KeyNMJWHSNUDASHKI-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1NC(C)C)C(=O)OC
Physical FormOil
Purity (%)95

Classical synthetic approaches to Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate rely on well-established organic transformations that have been refined over decades of synthetic chemistry research. These methods provide reliable entry points to the target compound while offering insights into fundamental reaction mechanisms and optimization strategies.

Fischer esterification remains the cornerstone methodology for benzoate ester synthesis, utilizing concentrated sulfuric acid as both catalyst and dehydrating agent [1]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where methanol attacks the carbonyl carbon of the corresponding benzoic acid derivative, followed by proton transfer and water elimination. Under optimized conditions involving reflux temperatures and controlled water removal, yields consistently range from 70 to 95 percent [1]. The equilibrium nature of this transformation necessitates careful attention to stoichiometry, with excess methanol typically employed to drive the reaction toward product formation [1].

Direct amidation methodologies have emerged as powerful alternatives to traditional coupling strategies. A notable advancement involves metal-free, base-free direct amidation of esters using water as a green solvent [2]. This methodology demonstrates remarkable efficiency in converting phenyl esters to corresponding amides under mild conditions (110°C, 12 hours), with yields ranging from 45 to 96 percent depending on substrate substitution patterns [2]. The reaction mechanism involves nucleophilic attack of the amine on the activated ester, facilitated by hydrogen bonding interactions with water molecules [2].
Benziodazolone-mediated esterification represents a modern refinement of classical approaches, offering enhanced reactivity compared to conventional benziodoxolone reagents [3]. These hypervalent iodine compounds facilitate direct esterification of alcohols with carboxylic acids under mild conditions, typically achieving yields of 57 to 89 percent [3]. The mechanism involves formation of a highly electrophilic acyl-iodine intermediate that readily undergoes nucleophilic attack by alcohol substrates [3].

Cesium carbonate-promoted direct amidation of unactivated esters provides another environmentally friendly approach to amide bond formation [4]. This method demonstrates excellent compatibility with amino alcohol substrates, achieving yields up to 90 percent without requiring transition metal catalysts or expensive coupling reagents [4]. The reaction proceeds through cesium coordination to both substrates, enabling proximity-driven acyl transfer under mild conditions [4].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution serves as a fundamental strategy for introducing the propan-2-ylamino functionality into appropriately activated aromatic systems. The mechanism proceeds through formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate that facilitates leaving group departure [5] [6] [7].

Substrate activation requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group [8] [9]. Nitro groups are particularly effective activating substituents, enhancing the electrophilicity of the aromatic ring and stabilizing the Meisenheimer intermediate through resonance delocalization [6] [8]. For the synthesis of Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, appropriate precursors include 4-nitro-3-methylbenzoic acid derivatives or corresponding halogenated intermediates [5].

Reaction optimization involves careful selection of solvent systems, base additives, and reaction temperatures [8] [10]. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide optimal solvation for both nucleophile and the developing negative charge in the transition state [8]. Base additives like potassium carbonate or cesium carbonate facilitate deprotonation of the nucleophilic amine while maintaining reaction medium basicity [10].

Regioselectivity considerations become critical when multiple electrophilic positions are available on the aromatic ring [7]. The presence of multiple activating groups can lead to competing substitution pathways, necessitating careful substrate design and reaction condition optimization [7]. Temperature control proves essential, as elevated temperatures may promote undesired side reactions or decomposition of sensitive intermediates [8].

Protection/Deprotection Schemes for Amino Functionalities

Amino group protection represents a crucial aspect of synthetic strategy development, preventing unwanted side reactions during subsequent transformations [11] [12] [13]. The selection of appropriate protecting groups must consider compatibility with planned synthetic operations, ease of installation and removal, and stability under reaction conditions [12] [14].

tert-Butoxycarbonyl (Boc) protection stands as the most widely employed amino protecting group, offering excellent stability under basic and nucleophilic conditions while remaining readily cleavable under mild acidic conditions [13] [14] [15]. Installation using di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) proceeds smoothly at room temperature, typically achieving yields of 90 to 98 percent [13] [14]. Deprotection requires treatment with trifluoroacetic acid in dichloromethane, resulting in clean removal of the protecting group with concomitant evolution of carbon dioxide [14] [15].

Benzyloxycarbonyl (Cbz) protection provides an orthogonal alternative to Boc protection, offering stability under both acidic and basic conditions while being removable through catalytic hydrogenolysis [16] [12] [14]. Installation using benzyl chloroformate (Cbz-Cl) in biphasic systems (water/dichloromethane) with sodium bicarbonate as base yields the protected amine in 85 to 95 percent yield [16] [14]. Deprotection employs palladium on carbon (Pd/C) under hydrogen atmosphere, providing clean conversion to the free amine [14] [17].

9-Fluorenylmethyloxycarbonyl (Fmoc) protection offers base-labile characteristics complementary to acid-labile Boc protection [12] [14]. Installation using Fmoc chloride in the presence of diisopropylethylamine achieves yields of 88 to 96 percent [14]. The unique deprotection mechanism involves base-induced elimination through the fluorenyl system, facilitated by piperidine in dimethylformamide [14] [18].

Advanced protection strategies include the use of 2,5-dimethylpyrrole protecting groups for primary amines, offering exceptional stability under strongly basic and reducing conditions [18]. While installation requires extended reaction times under conventional heating (24 hours), microwave-assisted synthesis reduces this to 10 minutes while maintaining high yields [18]. Deprotection traditionally employs hydroxylamine hydrochloride under acidic conditions, though microwave assistance significantly reduces reaction times [18].

Modern Catalytic Approaches

Contemporary synthetic methodology development has introduced sophisticated catalytic systems that enable more efficient and selective synthesis of complex benzoate derivatives. These approaches often provide superior functional group tolerance, milder reaction conditions, and enhanced sustainability compared to classical methods.

Palladium-Mediated Carbonylation Techniques

Palladium-catalyzed carbonylation represents one of the most versatile and powerful methods for constructing benzoate ester frameworks [19] [20] [21]. The general mechanism involves oxidative addition of palladium(0) to aryl halides, followed by carbon monoxide insertion to form acyl-palladium intermediates, and subsequent reductive elimination with alcohols to yield the desired esters [20] [22].

Catalyst system optimization requires careful consideration of phosphine ligands, which significantly influence both reactivity and selectivity [20] [21]. Triphenylphosphine (PPh3) provides a reliable and cost-effective ligand system, though more sophisticated bisphosphine ligands such as 1,3-bis(diphenylphosphino)propane (DPPP) or 1,1'-bis(diphenylphosphino)ferrocene (DPPF) often deliver superior performance [20] [23]. The palladium loading typically ranges from 0.5 to 5 mol percent, with lower loadings requiring longer reaction times but offering improved atom economy [20].

Carbon monoxide sources present both practical and safety considerations in carbonylation chemistry [20] [24]. Direct use of carbon monoxide gas under pressure (1-30 bar) provides optimal reactivity but requires specialized equipment and safety protocols [20] [24]. Alternative CO sources include carbon monoxide releasing molecules (CORMs) such as N-formylsaccharin, which decompose under reaction conditions to provide controlled CO release [21] [24]. These surrogates eliminate the need for gas handling while maintaining synthetic efficiency [21].

Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents like dimethylformamide and N-methylpyrrolidinone providing optimal solvation for ionic intermediates [20] [23]. Temperature optimization typically involves a balance between reaction rate and catalyst stability, with most systems operating effectively between 80 and 150°C [20] [24]. Base additives such as triethylamine or potassium carbonate facilitate reductive elimination while preventing catalyst poisoning [20] [23].

Substrate scope encompasses a broad range of aryl halides, with iodides displaying highest reactivity followed by bromides and chlorides [20] [24]. Electron-deficient aryl halides generally react more readily than electron-rich substrates, though modern catalyst systems enable carbonylation of challenging substrates including heterocyclic halides [20] [23]. Functional group tolerance includes esters, ethers, amides, and protected amines, making this methodology highly suitable for complex molecule synthesis [20] [21].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic methodology by enabling rapid, efficient heating through direct molecular interaction with electromagnetic radiation [25] [26] [27]. This technology offers numerous advantages over conventional heating, including faster reaction times, improved yields, enhanced selectivity, and reduced energy consumption [25] [26] [28].
Temperature control in microwave systems provides precise regulation that is often unattainable with conventional heating methods [25] [29]. Rapid heating rates (often reaching target temperatures within 1-2 minutes) minimize decomposition pathways while maximizing desired product formation [26] [29]. For Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate synthesis, optimal temperatures typically range from 120 to 170°C, with pressure monitoring essential to prevent vessel failure [30] [31].

Power optimization requires consideration of both solvent absorption characteristics and substrate thermal stability [25] [32]. Most organic syntheses benefit from moderate power levels (200-300 watts) that provide efficient heating without causing thermal runaway [32] [28]. The loss tangent of solvents determines their microwave absorption efficiency, with polar solvents generally providing better heating than nonpolar alternatives [26] [32].

Reaction time reduction represents one of the most significant advantages of microwave synthesis, with typical reaction times decreasing by factors of 10 to 50 compared to conventional heating [25] [26] [27]. For esterification reactions, microwave heating often reduces reaction times from hours to minutes while maintaining or improving yields [25] [30]. This dramatic acceleration results from uniform volumetric heating rather than surface heating characteristic of conventional methods [26] [32].

Pressure considerations become critical in sealed vessel microwave synthesis, as rapid heating can generate significant internal pressure [30] [31]. Modern microwave reactors incorporate pressure monitoring and relief systems to ensure safe operation, typically limiting maximum pressures to 20 bar [31]. Pressure buildup can be minimized through careful solvent selection and controlled heating profiles [30].

Solvent optimization for microwave synthesis requires balancing heating efficiency with chemical compatibility [26] [28]. Polar solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent microwave absorption and heating efficiency [32] [28]. However, the high dielectric constant of some solvents can lead to superheating, necessitating careful temperature monitoring [26].

Scale limitations in current microwave technology typically restrict reaction volumes to 0.5-20 mL for single-mode reactors [30] [28]. While this limitation constrains preparative applications, the technology proves invaluable for reaction optimization and compound library synthesis [26] [28]. Multi-mode reactors enable larger scale synthesis but often sacrifice the precise control available in single-mode systems [26].

Purification and Isolation Protocols

Purification methodology development represents a critical aspect of synthetic chemistry, as the isolation of pure products enables accurate characterization and subsequent applications. The selection of appropriate purification techniques depends on the physical and chemical properties of both the desired product and potential impurities.

Chromatographic Separation Techniques

Flash chromatography serves as the primary purification method for most organic synthesis applications, offering rapid separation with excellent resolution [33] [34] [35]. Modern flash chromatography systems provide automated gradient elution, enabling optimization of separation conditions for maximum purity and recovery [33] [36]. For Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, typical stationary phases include silica gel (40-63 μm particle size) with mobile phase gradients ranging from hexane to ethyl acetate [35] [37].

Column loading optimization requires careful attention to sample application methods and loading capacity [33] [35]. Wet loading techniques, where the sample is dissolved in a small volume of mobile phase and applied directly to the column, provide superior results compared to dry loading methods [33]. Loading capacities typically range from 1 to 5 percent of the column mass, though this can be optimized based on the specific separation requirements [33] [35].

Mobile phase selection for amino benzoate derivatives often requires addition of base modifiers to prevent unwanted interactions with acidic silanol groups on the silica surface [35]. Common base additives include triethylamine (0.1-1.0 percent) or ammonia (0.5-2.0 percent), which neutralize acidic sites and improve peak shape [35]. Alternative stationary phases such as amino-modified silica or basic alumina can eliminate the need for base additives [35].

High-performance liquid chromatography (HPLC) provides superior resolution for analytical applications and preparative purification of valuable compounds [38] [39] [40]. Reversed-phase HPLC using C18 columns with acetonitrile/water mobile phases offers excellent separation of benzoate derivatives [38] [39]. For preparative applications, loading capacities of 0.1-1 mg per injection enable isolation of pure compounds, though throughput remains limited compared to flash chromatography [38].

Counter-current chromatography represents a unique liquid-liquid partition technique that eliminates solid stationary phases, reducing sample loss and enabling large-scale separations [41]. This technique proves particularly valuable for basic amino acid derivatives, where pH-zone refining enables separation based on both pKa and hydrophobicity differences [41]. Sample loads up to 10 grams demonstrate the preparative utility of this technique [41].

Ion exchange chromatography provides selective purification for ionizable compounds, including amino benzoates [42] [43]. Strong cation exchange resins effectively retain protonated amines under acidic conditions, enabling separation from neutral and anionic impurities [42]. Elution using salt gradients or pH changes provides controlled release of purified products [42] [43].

Recrystallization Solvent Systems

Recrystallization remains the gold standard for obtaining high-purity crystalline compounds, relying on differential solubility between desired products and impurities [44] [45] [46] [47]. The technique requires identification of solvent systems that dissolve the target compound at elevated temperatures while providing limited solubility at reduced temperatures [44] [48] [49].

Solvent selection for Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate requires consideration of both the ester functionality and the amino substituent [44] [46]. Polar protic solvents such as ethanol and methanol provide good solubility for amino benzoates, while water serves as an effective anti-solvent in mixed solvent systems [44] [45]. Binary solvent mixtures often provide superior crystallization compared to single solvents [50] [45].

Water-based systems prove particularly effective for purifying benzoate derivatives containing ionic impurities [44] [45]. Hot water dissolution followed by slow cooling enables separation of organic products from inorganic salts, which remain highly soluble throughout the temperature range [44] [45]. The addition of small amounts of organic co-solvents can fine-tune solubility characteristics [50] [45].

Ethanol/water mixtures provide versatile recrystallization media for a wide range of benzoate derivatives [50] [47]. Typical ratios range from 4:1 to 1:1 (ethanol:water), with optimization based on preliminary solubility studies [50]. The crystallization process involves dissolving the crude product in hot ethanol, followed by gradual addition of water until slight cloudiness appears, then slow cooling to promote crystal formation [50].

Mixed organic solvent systems such as acetone/hexane or dichloromethane/hexane enable recrystallization of less polar benzoate derivatives [47] [48]. These systems provide excellent separation from polar impurities while maintaining good recovery of the desired product [47]. Temperature control becomes critical in these systems, as rapid cooling can lead to oil formation rather than crystallization [48] [49].

Activated charcoal treatment during recrystallization removes colored organic impurities and improves product appearance [44] [45] [47]. The addition of 5-10 percent by weight of activated charcoal to the hot solution, followed by hot filtration, effectively removes most colored contaminants [44] [47]. However, some product loss to the charcoal surface must be anticipated [45].

XLogP3

2.9

Dates

Last modified: 08-16-2023

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